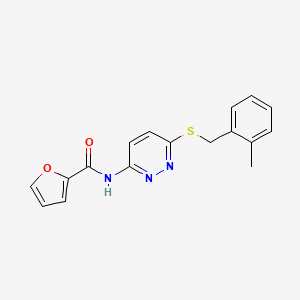

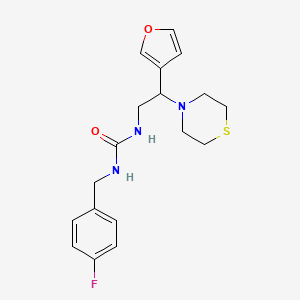

![molecular formula C20H16N4O2S B2492130 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207043-28-4](/img/structure/B2492130.png)

4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that have attracted significant interest due to their potential bioactive properties, including antioxidant and antimicrobial activities. The core structure of the molecule, incorporating elements such as triazole, thiazole, and the benzo[d][1,3]dioxol-5-yl group, suggests a multifaceted approach to biological activity and chemical reactivity. Research efforts have been directed towards synthesizing derivatives of this compound and evaluating their biological activities (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, including coupling reactions and cyclization processes. These methods aim to introduce various functional groups to the core structure, allowing for the exploration of different chemical and biological properties. For instance, the synthesis of bio-active molecules has involved coupling reactions between diazenyl derivatives and different reagents, followed by evaluations of antioxidant activity (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The compound 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole belongs to a class of chemicals that have been studied for their potential antimicrobial and antiproliferative activities. Research has indicated that derivatives of thiazole, particularly those linked with the benzo[d][1,3]dioxole moiety, exhibit interesting biological properties. For instance, certain thiazolyl pyrazoline derivatives have shown promise as antimicrobial and anti-proliferative agents, with specific compounds demonstrating significant inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020). Similarly, thiazolyl-pyrazolyl-1,2,3-triazole derivatives have been identified as potential antimicrobial agents, displaying promising antifungal activity against Aspergillus niger (Nalawade et al., 2019).

Electrochemical and Optical Properties

The electrochemical and optical properties of related compounds have also been a subject of interest. Copolymers containing thiazolo[5,4-d]thiazole units, for instance, have been explored for their electrochromic properties, highlighting their potential in applications requiring solution processability and multichromic features (Akpinar et al., 2013). These findings suggest the broader applicability of such chemical frameworks in developing advanced materials with desirable electronic and optical characteristics.

Antifungal and Antituberculosis Agents

Further research has focused on the development of compounds with significant antifungal and antituberculosis activity. Triazole derivatives, for example, have been synthesized with the aim of identifying potent antifungal and antituberculosis agents, showcasing the potential of these compounds in treating infectious diseases (El Bialy et al., 2011).

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial activities of compounds within this chemical class have also been evaluated, with certain derivatives demonstrating significant activity. This underscores the potential of these compounds in pharmaceutical applications, where they could serve as the basis for the development of new drugs with enhanced efficacy against various pathogens and diseases (Rezki, 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-12-3-6-15(7-4-12)24-13(2)19(22-23-24)20-21-16(10-27-20)14-5-8-17-18(9-14)26-11-25-17/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANBLJQUJWSWRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

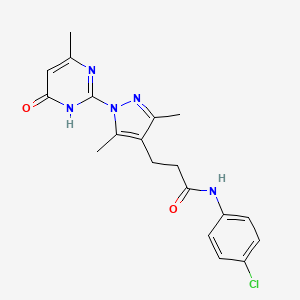

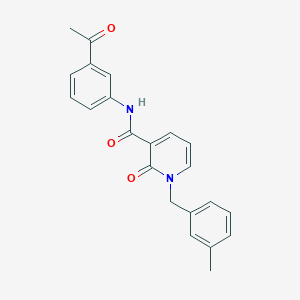

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)

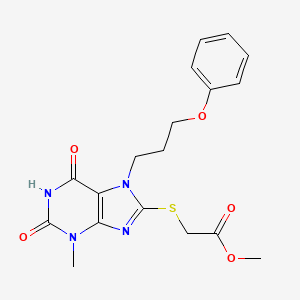

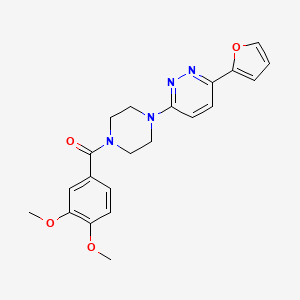

![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)

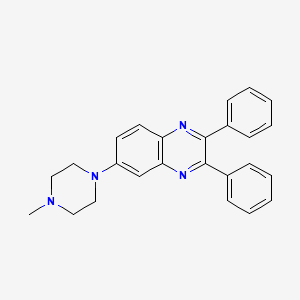

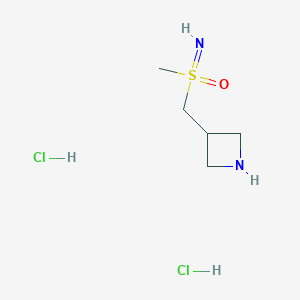

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid](/img/structure/B2492056.png)

![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)

![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)